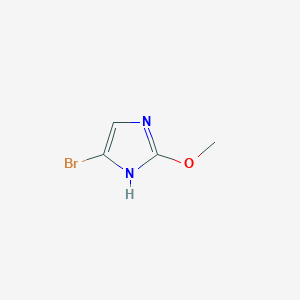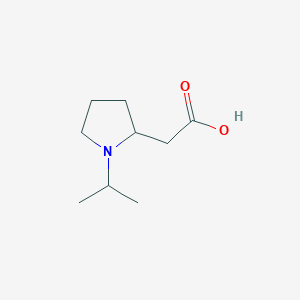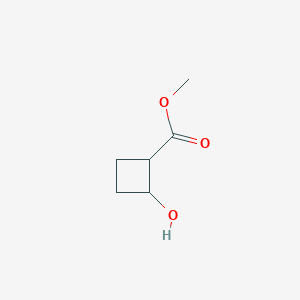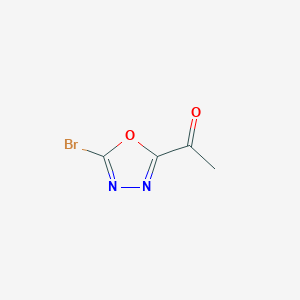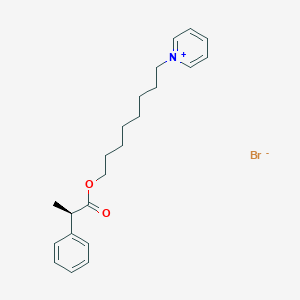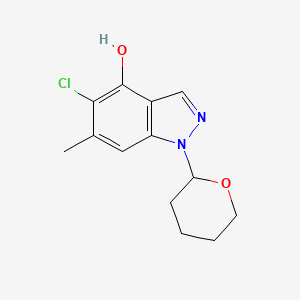
Hex-5-en-1-yldimethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-5-en-1-yldimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . This compound is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to two methoxy groups and one methyl group. It is commonly used in various chemical applications due to its unique properties.
Métodos De Preparación
Hex-5-en-1-yldimethoxy(methyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of hex-5-en-1-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Hex-5-en-1-yldimethoxy(methyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hex-5-en-1-yldimethoxy(methyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mecanismo De Acción
The mechanism of action of hex-5-en-1-yldimethoxy(methyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon atom can undergo various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For example, in surface modification applications, the compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane layer .
Comparación Con Compuestos Similares
Hex-5-en-1-yldimethoxy(methyl)silane can be compared with other similar organosilicon compounds, such as methyltrimethoxysilane and octadecyltrimethoxysilane . While all these compounds contain silicon atoms bonded to methoxy groups, this compound is unique due to the presence of the hexenyl group, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Similar Compounds
- Methyltrimethoxysilane
- Octadecyltrimethoxysilane
Propiedades
Fórmula molecular |
C9H20O2Si |
|---|---|
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
hex-5-enyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9-12(4,10-2)11-3/h5H,1,6-9H2,2-4H3 |
Clave InChI |
KRTXUJQQASWSIK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCCCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
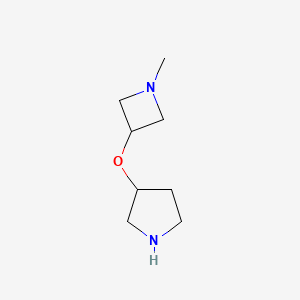

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
